molecular formula C9H7F3O4S B12582442 Methanesulfonic acid, trifluoro-, 1-(2-hydroxyphenyl)ethenyl ester CAS No. 646522-84-1

Methanesulfonic acid, trifluoro-, 1-(2-hydroxyphenyl)ethenyl ester

Cat. No.: B12582442
CAS No.: 646522-84-1
M. Wt: 268.21 g/mol
InChI Key: NFVITMDOWDTBSI-UHFFFAOYSA-N
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Description

Methanesulfonic acid, trifluoro-, 1-(2-hydroxyphenyl)ethenyl ester is a chemical compound known for its unique properties and applications in various fields. This compound is characterized by the presence of a trifluoromethanesulfonyl group and a 1-(2-hydroxyphenyl)ethenyl ester moiety, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid, trifluoro-, 1-(2-hydroxyphenyl)ethenyl ester typically involves the esterification of methanesulfonic acid with 1-(2-hydroxyphenyl)ethene. The reaction is usually carried out under acidic conditions, using a strong acid catalyst such as sulfuric acid or trifluoromethanesulfonic acid to promote the esterification process. The reaction mixture is heated to a specific temperature to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, trifluoro-, 1-(2-hydroxyphenyl)ethenyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The trifluoromethanesulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.

Major Products

The major products formed from these reactions include sulfonic acid derivatives, alcohols, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methanesulfonic acid, trifluoro-, 1-(2-hydroxyphenyl)ethenyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, owing to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of methanesulfonic acid, trifluoro-, 1-(2-hydroxyphenyl)ethenyl ester involves its interaction with specific molecular targets and pathways The trifluoromethanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles The ester moiety can undergo hydrolysis or other transformations, depending on the reaction conditions

Comparison with Similar Compounds

Similar Compounds

  • Methanesulfonic acid, 1,1,1-trifluoro-, benzo[b]naphtho[2,3-d]furan-1-yl ester
  • Methanesulfonic acid, 1,1,1-trifluoro-, 2-phenyl-1-naphthalenyl ester
  • Methanesulfonic acid, 1,1,1-trifluoro-, 4-methoxy-2-nitrophenyl ester

Uniqueness

Methanesulfonic acid, trifluoro-, 1-(2-hydroxyphenyl)ethenyl ester is unique due to its specific structural features, which impart distinct reactivity and stability. The presence of both the trifluoromethanesulfonyl group and the 1-(2-hydroxyphenyl)ethenyl ester moiety allows for a wide range of chemical transformations and applications, making it a valuable compound in scientific research and industrial processes.

Properties

CAS No.

646522-84-1

Molecular Formula

C9H7F3O4S

Molecular Weight

268.21 g/mol

IUPAC Name

1-(2-hydroxyphenyl)ethenyl trifluoromethanesulfonate

InChI

InChI=1S/C9H7F3O4S/c1-6(7-4-2-3-5-8(7)13)16-17(14,15)9(10,11)12/h2-5,13H,1H2

InChI Key

NFVITMDOWDTBSI-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=C1O)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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